molecular formula C12H7ClN2OS B2443715 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 331987-49-6

2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2443715
CAS RN: 331987-49-6
M. Wt: 262.71
InChI Key: SNIYFPVGPMBNQK-UHFFFAOYSA-N
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Description

The compound “methyl ®-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino) acetate, hydrochloride”, which is similar to the one you asked about, is an analytical material . It’s not a USP Reference Standard, but it’s used in pharmaceutical analytical impurity studies .


Synthesis Analysis

The synthesis of a related compound, “1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde”, involves the reaction of “(Z)-1-(2-chlorophenyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine” with Vilsmeier-Haack (DMF, POCl3) reaction .


Molecular Structure Analysis

The crystal structure of “1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde” was determined from single crystal X-ray diffraction data. It crystallizes in the triclinic crystal system with the space group P-1 .

Scientific Research Applications

Antibacterial and Thermal Properties

  • Antibacterial Activity : Certain 1,3,4-oxadiazoles, including close derivatives of 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antibacterial properties. They show in vitro antibacterial activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Arora et al., 2012).

  • Thermal Stability : These compounds also exhibit significant thermal stability and melting points, which were analyzed using thermal gravimetric (TG) and differential scanning calorimetry (DSC) analysis (Arora et al., 2012).

Anticancer Properties

  • Cytotoxic Evaluation : A series of novel 1,3,4-oxadiazoles, including derivatives with a thiophene moiety, were synthesized and evaluated for their anticancer properties. The compounds were tested on various cell lines, including HepG2, Caco-2, and PANC-1, revealing some derivatives with notable cytotoxicity (Adimule et al., 2014).

Nematocidal Activity

  • Activity Against Bursaphelenchus xylophilus : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide group, related to 1,3,4-oxadiazoles, have shown effective nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).

Apoptosis Induction and Anticancer Activity

  • Novel Apoptosis Inducers : Certain 1,2,4-oxadiazoles, similar to the 1,3,4-oxadiazoles , have been identified as novel apoptosis inducers with activity against various cancer cell lines (Zhang et al., 2005).

Optoelectronic Applications

  • Photophysical Properties : The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, suggesting their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

  • Electrochemical Properties for Optoelectronics : Similar derivatives have been studied for their optoelectronic properties, combining fluorescence spectroscopic techniques and theoretical calculations. These properties make them candidates for applications in OLEDs, solar cells, and sensors (Thippeswamy et al., 2021).

properties

IUPAC Name

2-(2-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-9-5-2-1-4-8(9)11-14-15-12(16-11)10-6-3-7-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYFPVGPMBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

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